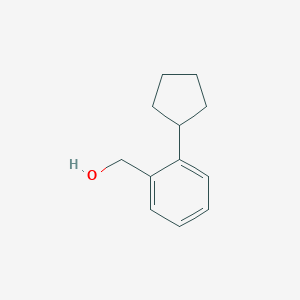

2-Cyclopentylbenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

(2-cyclopentylphenyl)methanol |

InChI |

InChI=1S/C12H16O/c13-9-11-7-3-4-8-12(11)10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,9H2 |

InChI Key |

GPAUQEMTWMOPMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopentylbenzyl Alcohol and Analogues

Strategies for Carbon-Oxygen Bond Formation

The creation of the alcohol functional group in 2-cyclopentylbenzyl alcohol relies on the formation of a carbon-oxygen single bond. This can be accomplished through two main strategies: the reduction of a carbonyl group or the addition of water to a double bond.

Reduction of Carbonyl Precursors

A prominent method for synthesizing benzyl (B1604629) alcohols, including this compound, is through the reduction of the corresponding carbonyl compounds. In this case, the precursor would be 2-cyclopentylbenzaldehyde. This transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the aldehyde.

Metal hydrides are powerful reducing agents commonly employed for the conversion of aldehydes and ketones to alcohols. pharmaguideline.com Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are two of the most frequently used reagents for this purpose. pharmaguideline.comstackexchange.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing a wide range of carbonyl-containing functional groups, including aldehydes, ketones, esters, and carboxylic acids. stackexchange.compw.live The reduction of an aldehyde, such as 2-cyclopentylbenzaldehyde, with LiAlH₄ proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. pw.liveaskfilo.com This is typically followed by a workup with water or dilute acid to protonate the resulting alkoxide and yield the primary alcohol. stackexchange.com Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). pharmaguideline.com

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. masterorganicchemistry.com It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions. pharmaguideline.commasterorganicchemistry.com This selectivity makes NaBH₄ a useful reagent when other reducible functional groups are present in the molecule that need to be preserved. The reduction of aldehydes with NaBH₄ is often carried out in protic solvents like methanol (B129727) or ethanol. libretexts.org The reaction mechanism is similar to that of LiAlH₄, involving the transfer of a hydride ion to the carbonyl carbon. libretexts.org The use of NaBH₄ for the reduction of aldehydes to their corresponding alcohols is a well-established and efficient method. ugm.ac.idresearchgate.netrsc.org For instance, the reduction of benzaldehyde (B42025) to benzyl alcohol using NaBH₄ proceeds with high yield. researchgate.nettardigrade.in

| Reducing Agent | Precursor | Product | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2-Cyclopentylbenzaldehyde | This compound | Strong, non-selective reducing agent; requires anhydrous conditions. pharmaguideline.comstackexchange.com |

| Sodium Borohydride (NaBH₄) | 2-Cyclopentylbenzaldehyde | This compound | Milder, selective for aldehydes and ketones; can be used in protic solvents. masterorganicchemistry.comrsc.org |

Catalytic hydrogenation is another effective method for the reduction of aldehydes to primary alcohols. libretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org

Catalytic Hydrogenation: Finely divided metals such as palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used as catalysts. libretexts.orgorganicchemistrydata.org The reaction is typically carried out by dissolving the aldehyde in a suitable solvent and exposing the mixture to hydrogen gas under pressure in the presence of the catalyst. nih.gov For example, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of various functional groups, including the reduction of aldehydes to alcohols. organic-chemistry.org The process is generally selective for the reduction of the carbonyl group over other potentially reducible groups under mild conditions. organicchemistrydata.orgnih.gov

Transfer Hydrogenation: This method offers a convenient alternative to using pressurized hydrogen gas. In transfer hydrogenation, a hydrogen donor molecule is used to provide the hydrogen atoms for the reduction. Common hydrogen donors include isopropanol, formic acid, and ammonium (B1175870) formate. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is still catalyzed by a metal complex, often ruthenium (Ru) or rhodium (Rh) based. organic-chemistry.orgresearchgate.netnih.gov Transfer hydrogenation of aromatic aldehydes has been shown to be a highly efficient and selective method for producing the corresponding benzyl alcohols. organic-chemistry.orgresearchgate.netacs.org

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | This compound | Uses H₂ gas and a metal catalyst; generally selective under mild conditions. organicchemistrydata.orgnih.govmasterorganicchemistry.com |

| Transfer Hydrogenation | Hydrogen donor (e.g., isopropanol, formic acid), Metal catalyst (e.g., Ru, Rh) | This compound | Avoids the use of pressurized H₂ gas; highly efficient and selective. organic-chemistry.orgresearchgate.netresearchgate.net |

Hydration Reactions of Unsaturated Precursors

An alternative approach to synthesizing alcohols is through the hydration of alkenes, which involves the addition of water across a carbon-carbon double bond. For the synthesis of this compound, a potential unsaturated precursor could be 1-cyclopentyl-2-vinylbenzene.

The acid-catalyzed hydration of alkenes is a classic method for preparing alcohols. libretexts.orgdoubtnut.com The reaction proceeds by adding water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The mechanism involves the protonation of the alkene to form a carbocation intermediate, which is then attacked by water. libretexts.orgyoutube.com

The regioselectivity of this reaction is governed by Markovnikov's rule . libretexts.org This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. libretexts.org This leads to the formation of the more stable carbocation intermediate. Consequently, the hydroxyl group adds to the more substituted carbon atom. libretexts.orgnih.gov In the context of a styrene (B11656) derivative, this would typically lead to the formation of a secondary alcohol where the hydroxyl group is attached to the benzylic carbon. nih.gov

The hydroboration-oxidation reaction provides a complementary method to acid-catalyzed hydration, yielding the anti-Markovnikov product. lscollege.ac.innumberanalytics.com This two-step process is highly valuable for synthesizing alcohols with regioselectivity opposite to that predicted by Markovnikov's rule. lscollege.ac.innsf.gov

Hydroboration: In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (BH₃-THF), adds across the alkene double bond. redalyc.orgmasterorganicchemistry.com The boron atom, being the electrophilic species, adds to the less sterically hindered carbon atom of the double bond, while the hydrogen atom adds to the more substituted carbon. redalyc.orglibretexts.org This step is a syn-addition, meaning the boron and hydrogen add to the same face of the double bond. lscollege.ac.in

Oxidation: The resulting organoborane intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) in a basic solution (e.g., sodium hydroxide). libretexts.orgorganicchemistrytutor.com The oxidation step replaces the carbon-boron bond with a carbon-oxygen bond, with retention of stereochemistry. lscollege.ac.inorganicchemistrytutor.com This ultimately yields the alcohol.

For a styrene derivative, hydroboration-oxidation would result in the formation of a primary alcohol, where the hydroxyl group is attached to the terminal carbon of the original vinyl group. youtube.comacs.orgchemistrysteps.com This method is particularly useful for preparing β-aryl alcohols. nsf.govrsc.org

| Method | Precursor | Product Type | Regioselectivity |

|---|---|---|---|

| Acid-Catalyzed Hydration | 1-Cyclopentyl-2-vinylbenzene | Secondary Alcohol | Markovnikov libretexts.org |

| Hydroboration-Oxidation | 1-Cyclopentyl-2-vinylbenzene | Primary Alcohol | Anti-Markovnikov lscollege.ac.innumberanalytics.com |

Nucleophilic Addition to Carbonyl Compounds

Nucleophilic addition to carbonyl compounds stands as a fundamental strategy for the synthesis of alcohols. This approach involves the attack of a nucleophile on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by protonation to yield the alcohol.

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used for forming carbon-carbon bonds. chemguide.co.uk The synthesis of this compound can be envisioned through the reaction of a Grignard reagent with a suitable carbonyl compound. libretexts.org For instance, the addition of cyclopentylmagnesium bromide to 2-bromobenzaldehyde (B122850) would form the desired carbon skeleton, which upon a subsequent metal-halogen exchange and reaction with a formylating agent, or a related multi-step synthetic sequence, can lead to the target alcohol. Alternatively, the reaction of a Grignard reagent with an appropriate aldehyde can directly yield the secondary alcohol. khanacademy.org

The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon. organicchemistrytutor.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the alcohol. chemguide.co.ukorganicchemistrytutor.com The choice between different aldehydes or ketones as starting materials allows for the synthesis of primary, secondary, or tertiary alcohols. libretexts.org For example, reacting a Grignard reagent with formaldehyde (B43269) produces a primary alcohol, while reaction with any other aldehyde yields a secondary alcohol. khanacademy.org

Table 1: Examples of Grignard Reactions for Alcohol Synthesis

| Carbonyl Compound | Grignard Reagent | Product Type |

| Formaldehyde | R-MgX | Primary Alcohol |

| Aldehyde (R'-CHO) | R-MgX | Secondary Alcohol |

| Ketone (R'-CO-R'') | R-MgX | Tertiary Alcohol |

This table illustrates the general outcomes of Grignard reactions with different carbonyl compounds.

Organozinc reagents offer a milder alternative to Grignard reagents for nucleophilic additions. wikipedia.org These compounds, often prepared in situ, can react with aldehydes and ketones to form alcohols. wikipedia.orgd-nb.info The Barbier reaction, for example, is a one-pot process where an alkyl halide, a metal (like zinc), and a carbonyl compound react to form an alcohol. wikipedia.org This method is advantageous as the organozinc reagent is generated in the presence of the carbonyl substrate. wikipedia.org

For the synthesis of this compound analogues, an organozinc reagent derived from a cyclopentyl halide could be added to a substituted benzaldehyde. The reactivity of organozinc compounds can be enhanced by the addition of salts like lithium chloride, which facilitates the formation of a more reactive organozinc species. beilstein-journals.org Research has shown the successful use of organozinc reagents in multicomponent reactions to produce complex amine structures, highlighting their utility in C-C bond formation. beilstein-journals.org

Hydrolysis of Halogenated Intermediates

The hydrolysis of alkyl halides is a classic method for the synthesis of alcohols. docbrown.info In the context of this compound, this would involve the hydrolysis of a 2-cyclopentylbenzyl halide (e.g., bromide or chloride). This reaction is a nucleophilic substitution where water or a hydroxide (B78521) ion acts as the nucleophile, replacing the halogen atom. chemistrysteps.com

The mechanism of hydrolysis can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl halide and the reaction conditions. chemistrysteps.com For a secondary benzylic halide like 2-cyclopentylbenzyl halide, the reaction with water would likely proceed through an S(_N)1 mechanism due to the stability of the resulting benzylic carbocation. chemistrysteps.com The use of a strong base like sodium hydroxide would favor an S(_N)2 pathway. chemistrysteps.com

Table 2: Hydrolysis of Alkyl Halides

| Substrate Type | Nucleophile | Predominant Mechanism |

| Primary Alkyl Halide | Strong Hydroxide (e.g., NaOH) | S(_N)2 |

| Secondary Alkyl Halide | Water | S(_N)1 |

| Tertiary Alkyl Halide | Water | S(_N)1 |

This table outlines the typical mechanistic pathways for the hydrolysis of different classes of alkyl halides.

Carbon-Carbon Bond Formation Strategies Incorporating Aromatic and Cyclopentyl Moieties

The construction of the bond between the aromatic ring and the cyclopentyl group is a key step in the synthesis of this compound and its precursors. Cross-coupling reactions are powerful tools for achieving this transformation.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the formation of carbon-carbon bonds, often showing unique reactivity compared to palladium-based systems. chemrxiv.orgresearchgate.net These reactions can be used to couple an aryl halide or sulfonate with an alkyl organometallic reagent, or vice versa, to form the desired C(sp²)–C(sp³) bond. rsc.org

In the synthesis of a precursor to this compound, a nickel catalyst could be employed to couple a cyclopentyl-containing nucleophile (like a cyclopentyl Grignard or organozinc reagent) with an ortho-substituted benzyl electrophile. rsc.org Conversely, an aryl Grignard or organozinc reagent could be coupled with a cyclopentyl halide. Nickel catalysis is particularly advantageous as it can effectively couple non-activated alkyl halides. rsc.org

Recent advancements have led to the development of electrochemical nickel-catalyzed cross-coupling reactions, which can be performed under milder conditions using bench-stable reagents. chemrxiv.org These methods often proceed through radical mechanisms, which can be advantageous for certain substrate combinations. nih.gov The choice of ligand is crucial in these reactions, as it influences the mechanism and outcome of the coupling. rsc.org

Cross-Coupling Reactions

Radical Coupling Approaches under Transition-Metal-Free Conditions

The synthesis of benzylic alcohols, including structures analogous to this compound, can be achieved through radical coupling reactions that avoid the use of transition metals. nih.govchalmers.se These methods present a greener alternative to traditional cross-coupling reactions, which often rely on expensive and potentially toxic metal catalysts. preprints.org

One such approach involves the β-alkylation of a secondary alcohol with a primary alcohol, mediated by a strong base like sodium tert-butoxide (t-BuONa). nih.govchalmers.se In this process, t-BuONa is proposed to act as both a base and a radical initiator. nih.gov The reaction proceeds through the formation of radical anions, leading to a carbon-carbon bond formation. nih.govchalmers.se This methodology has been successfully applied to the synthesis of 1,3-diphenylpropan-1-ol (B1266756) derivatives, demonstrating good functional group tolerance. nih.gov The key advantage of this transition-metal-free approach is the use of readily available and less toxic alcohols as alkylating agents, which minimizes the environmental impact and the risk of transition metal contamination. chalmers.se

The proposed mechanism suggests that the base facilitates the deprotonation of the alcohols, followed by a single electron transfer to form reactive radical anions. These intermediates then couple to form the desired product. nih.govchalmers.se This method underscores a shift towards more sustainable synthetic routes by avoiding hazardous reagents and minimizing waste. nih.gov

Direct Functionalization via Carbon Radical Precursors

Direct functionalization methods provide an alternative pathway to synthesize complex molecules like this compound by activating otherwise inert C-H bonds. These reactions often involve the generation of carbon radicals from suitable precursors.

Low-Valent Titanium Reagent Mediated Processes

Low-valent titanium reagents are powerful tools in organic synthesis, capable of mediating a variety of transformations, including reductive coupling reactions. organic-chemistry.orgresearchgate.netconsensus.app These reagents can be generated in situ from readily available titanium sources and a reducing agent. organic-chemistry.org While specific examples for the direct synthesis of this compound are not detailed in the provided search results, the reactivity of low-valent titanium suggests its potential applicability.

For instance, low-valent titanium has been employed in the stereoselective alkylation of allylic alcohols. nih.gov This process involves the cross-coupling of an allylic alcohol with various partners, proceeding through a syn-addition/β-elimination mechanism. nih.gov Furthermore, low-valent titanium complexes have been shown to mediate intramolecular reductive coupling reactions of alkynes with alkoxyallenes, producing a range of functionalized cyclic compounds with high regioselectivity. rsc.org These examples highlight the versatility of low-valent titanium in forming C-C bonds and accessing complex molecular architectures. The application of such reagents could potentially be extended to the synthesis of this compound through the coupling of appropriate precursors.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, aiming to reduce environmental impact and enhance sustainability. sigmaaldrich.comscispace.comnih.gov This involves prioritizing the use of renewable feedstocks, safer solvents, and catalytic methods, while maximizing atom economy and energy efficiency. sigmaaldrich.comacs.org

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for compounds like this compound focuses on minimizing waste and avoiding hazardous substances. scispace.comnih.gov A key aspect of this is the move away from stoichiometric reagents towards catalytic processes. acs.org Catalysts, by their nature, are used in smaller quantities and can often be recycled and reused, significantly reducing waste. nih.gov

Transition-metal-free radical coupling reactions, as discussed previously, are a prime example of a more sustainable approach. nih.govchalmers.se By eliminating the need for metal catalysts, these methods avoid the associated environmental and health concerns. preprints.org Additionally, the use of alcohols as both reactants and solvents, where possible, aligns with the principle of using safer auxiliaries. sigmaaldrich.comnih.gov

Optimization for High Atom Economy and Reduced Environmental Impact

Atom economy, a concept developed by Barry Trost, is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgwikipedia.org A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. wikipedia.orgnih.gov

Synthetic methods for producing alcohols are often evaluated based on their atom economy. For example, the reduction of a ketone to a secondary alcohol using sodium borohydride has a lower atom economy compared to catalytic hydrogenation, which theoretically has a 100% atom economy. acs.org Similarly, reactions like the Wittig and Suzuki reactions, while effective, often utilize high-mass reagents that become waste, leading to poor atom economy. wikipedia.org

In the context of synthesizing this compound, optimizing for high atom economy would involve choosing reaction pathways that maximize the incorporation of all starting materials into the final structure. Addition reactions are generally preferred from an atom economy perspective. primescholars.com The goal is to design a synthesis where the generation of waste is minimized, thereby reducing the economic and environmental costs associated with its disposal. wikipedia.org

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of chiral molecules is of great importance, particularly in the pharmaceutical industry. For a molecule like this compound, which possesses a chiral center if substituted appropriately, enantioselective synthesis would be crucial for isolating the biologically active isomer.

Various strategies have been developed for the enantioselective synthesis of chiral alcohols. These include the use of chiral catalysts, enzymes, and chiral auxiliaries. For instance, the catalytic enantioselective hydrogenation of ketones is a powerful method for producing chiral secondary alcohols. sioc-journal.cn Asymmetric [2+2] cycloaddition reactions, induced by visible light, have also been developed for the synthesis of chiral cyclobutane (B1203170) derivatives, which can be precursors to other chiral molecules. chemistryviews.org

Furthermore, enzymatic kinetic resolution offers another avenue for obtaining enantiomerically pure alcohols. This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. researchgate.net The development of such enantioselective methods for this compound derivatives would enable the production of single-enantiomer compounds, which is often a requirement for therapeutic applications.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis typically employs a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. nih.gov Common methods for synthesizing chiral alcohols include the use of chiral metal complexes, such as those based on ruthenium, rhodium, or iridium, to catalyze the hydrogenation or transfer hydrogenation of ketones. mdpi.comorganic-chemistry.org Chiral oxazaborolidine catalysts, often used in what is known as the Corey-Bakshi-Shibata (CBS) reduction, are also a well-established method for the enantioselective reduction of ketones to alcohols. researchgate.netnih.gov

While these general methodologies are well-documented for a wide range of substrates, their specific application to the synthesis of this compound from 2-cyclopentylbenzaldehyde has not been described in the reviewed literature. Consequently, no data tables detailing catalyst performance, reaction conditions (e.g., temperature, pressure, solvent), yields, or enantiomeric excess for this specific transformation can be provided.

Biocatalytic Approaches (e.g., enzyme-mediated reductions)

Biocatalysis utilizes enzymes, such as alcohol dehydrogenases (ADHs), to perform highly selective chemical transformations. mdpi.comchalmers.se These enzyme-mediated reductions of ketones to chiral alcohols are often lauded for their high enantioselectivity and operation under mild reaction conditions. mdpi.comnih.gov Recombinant microorganisms, such as Escherichia coli, are frequently engineered to overexpress specific ADHs, creating whole-cell biocatalysts for these reactions. mdpi.com The regeneration of the necessary cofactor (typically NADH or NADPH) is a key consideration in these processes and is often achieved by using a coupled enzyme system. organic-chemistry.org

Similar to the case of asymmetric catalysis, the application of biocatalytic methods for the synthesis of this compound is not reported in the available scientific literature. While numerous studies detail the successful biocatalytic reduction of various aromatic and aliphatic ketones to their corresponding chiral alcohols, mdpi.comnih.gov none specifically address 2-cyclopentylbenzaldehyde as a substrate. Therefore, no specific data on enzyme selection, reaction conditions, substrate concentrations, conversion rates, or the enantiomeric excess of the resulting this compound can be presented.

Reactivity and Transformational Chemistry of 2 Cyclopentylbenzyl Alcohol

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group is the primary site of reactivity in 2-Cyclopentylbenzyl alcohol. However, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group, chemical transformation typically requires its conversion into a more stable leaving group. periodicchemistry.comcas.cn This is generally achieved through protonation under acidic conditions or by conversion to an ester, such as a sulfonate ester. periodicchemistry.comcas.cn

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound involve the replacement of the hydroxyl group by a nucleophile. These reactions are fundamental in synthesizing a range of derivatives, such as alkyl halides and sulfonate esters.

The transformation of this compound into the corresponding 2-cyclopentylbenzyl halide is a key synthetic procedure. Several standard reagents can accomplish this conversion, each with its own mechanism and optimal conditions.

Using Hydrogen Halides (HX): Strong acids like hydrobromic acid (HBr) and hydrochloric acid (HCl) can convert this compound to the corresponding benzyl (B1604629) bromide or chloride. libretexts.org The reaction is acid-catalyzed; the first step is the protonation of the hydroxyl group to form an oxonium ion. libretexts.orglibretexts.org This converts the poor leaving group, OH⁻, into a good leaving group, H₂O. libretexts.orgyoutube.com Following protonation, the water molecule departs, leading to the formation of a stable benzylic carbocation, which is then attacked by the halide ion to yield the final product. libretexts.orgmasterorganicchemistry.com The reactivity order of hydrogen halides is HI > HBr > HCl. libretexts.org

Using Phosphorus Tribromide (PBr₃): For conversion to 2-cyclopentylbenzyl bromide, phosphorus tribromide is an effective reagent, particularly for primary and secondary alcohols. libretexts.orgchemistrysteps.com The mechanism involves the alcohol's oxygen atom attacking the phosphorus atom, which displaces a bromide ion. This forms a good leaving group that is subsequently displaced by the bromide ion in an Sₙ2-like fashion. libretexts.orgedubull.com

Using Thionyl Chloride (SOCl₂): Thionyl chloride is a common choice for preparing alkyl chlorides from alcohols. libretexts.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion. edubull.com The reaction proceeds by converting the alcohol into an intermediate chlorosulfite ester. Depending on the reaction conditions, particularly the presence of a base like pyridine, the mechanism can proceed with either inversion (Sₙ2) or retention (Sₙi) of configuration. libretexts.org

Table 1: Reagents for Conversion of this compound to Alkyl Halides

| Target Product | Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| 2-Cyclopentylbenzyl chloride | HCl (concentrated) | Acid catalysis | libretexts.org, libretexts.org |

| 2-Cyclopentylbenzyl chloride | SOCl₂ | Often with a base like pyridine | edubull.com, libretexts.org |

| 2-Cyclopentylbenzyl bromide | HBr (concentrated) | Acid catalysis | libretexts.org, libretexts.org |

| 2-Cyclopentylbenzyl bromide | PBr₃ | Anhydrous conditions | libretexts.org, chemistrysteps.com |

| 2-Cyclopentylbenzyl iodide | HI (concentrated) | Acid catalysis | libretexts.org |

The conversion of alcohols to alkyl halides can proceed through either Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanisms, which is largely determined by the structure of the alcohol. chemistrysteps.comksu.edu.sa

Sₙ1 Pathway: This mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. ksu.edu.sa Tertiary and benzylic alcohols readily undergo Sₙ1 reactions because they can form relatively stable carbocation intermediates. libretexts.orgmasterorganicchemistry.com For this compound, treatment with a strong acid (HX) protonates the hydroxyl group, which then leaves as water to form a primary benzylic carbocation. libretexts.orglibretexts.org This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. The nucleophilic halide ion then attacks the planar carbocation, which would result in a racemic mixture if the benzylic carbon were a stereocenter. edubull.com

Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom as the leaving group departs. ksu.edu.sa This pathway is typical for primary alcohols due to less steric hindrance and the instability of primary carbocations. masterorganicchemistry.comchemistrysteps.com While this compound is a primary alcohol, the significant steric bulk of the ortho-cyclopentyl group would likely hinder the backside attack required for an Sₙ2 reaction. Furthermore, the stability of the potential benzylic carbocation strongly favors the Sₙ1 pathway under acidic conditions. Reactions with reagents like PBr₃ and SOCl₂ (with pyridine) are generally considered to proceed via an Sₙ2 mechanism, which results in an inversion of stereochemistry at a chiral center. libretexts.org

To avoid the often harsh conditions of strong acids, the hydroxyl group of this compound can be converted into an excellent leaving group by transforming it into a sulfonate ester. periodicchemistry.com This is achieved by reacting the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine. periodicchemistry.com The base neutralizes the HCl byproduct. periodicchemistry.com

Common sulfonate esters include:

Tosylates (TsO⁻): Formed using p-toluenesulfonyl chloride (TsCl).

Mesylates (MsO⁻): Formed using methanesulfonyl chloride (MsCl).

Triflates (TfO⁻): Formed using trifluoromethanesulfonyl chloride or anhydride (B1165640) (Tf₂O).

These sulfonate anions are excellent leaving groups because their negative charge is highly delocalized through resonance, making them very weak bases. periodicchemistry.com The formation of a sulfonate ester from this compound creates a substrate that is highly reactive towards nucleophilic substitution and elimination reactions under milder conditions than those required for the parent alcohol. periodicchemistry.comresearchgate.net

Table 2: Common Sulfonate Esters from Alcohols

| Sulfonate Ester | Reagent | Leaving Group | Reference(s) |

|---|---|---|---|

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | p-Toluenesulfonate (TsO⁻) | periodicchemistry.com |

| Mesylate | Methanesulfonyl chloride (MsCl) | Methanesulfonate (MsO⁻) | periodicchemistry.com |

| Triflate | Trifluoromethanesulfonic anhydride (Tf₂O) | Trifluoromethanesulfonate (TfO⁻) | periodicchemistry.com |

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions to form an alkene, a process known as dehydration.

Heating this compound in the presence of a strong, non-nucleophilic acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), results in the elimination of a water molecule to form an alkene. libretexts.orglibretexts.orglibretexts.org The reaction conditions, particularly temperature, influence the outcome, with higher temperatures favoring elimination over the competing ether formation. libretexts.orgmasterorganicchemistry.com

E1 vs. E2 Mechanisms: The dehydration of alcohols can occur via either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism. docbrown.info

The E1 mechanism is prevalent for secondary and tertiary alcohols and is analogous to the Sₙ1 pathway. masterorganicchemistry.comlabflow.com It begins with the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate. docbrown.infolabflow.com A weak base (such as water or HSO₄⁻) then removes a proton from an adjacent carbon, forming a double bond. docbrown.infolabflow.com Given the stability of the benzylic carbocation that would form from this compound, the E1 pathway is the most probable mechanism for its dehydration. masterorganicchemistry.com

The E2 mechanism is a concerted process where a base removes a proton from a beta-carbon at the same time the leaving group departs. libretexts.orgdocbrown.info This pathway is more common for primary alcohols where the corresponding carbocation would be unstable. libretexts.org

For this compound, the E1 dehydration would lead to the formation of 1-cyclopentyl-2-vinylbenzene. According to Zaitsev's rule, when multiple alkene products are possible, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.orgmasterorganicchemistry.com In this case, only one alkene product is possible from the elimination of the benzylic alcohol.

Regioselectivity in Elimination (e.g., Zaitsev's Rule)

Elimination reactions of alcohols, typically acid-catalyzed dehydrations, proceed through a carbocation intermediate and result in the formation of an alkene. For this compound, the hydroxyl group is primary. Direct E1 or E2 elimination from a primary alcohol is generally disfavored due to the instability of the resulting primary carbocation. libretexts.org However, under forcing acidic conditions, protonation of the hydroxyl group would lead to a good leaving group (water) and the formation of a primary benzylic carbocation.

This primary benzylic carbocation is in proximity to both the aromatic ring and the cyclopentyl group. Zaitsev's rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. chemistrysteps.comlibretexts.orglibretexts.org In the context of the initially formed (and likely transient) primary carbocation from this compound, a subsequent deprotonation could theoretically lead to 1-cyclopentyl-2-vinylbenzene. However, the high energy of this primary carbocation makes a concerted E2-like mechanism or, more likely, a rearrangement more probable. youtube.com

Should a carbocation form at the benzylic position, elimination would involve the removal of a proton from an adjacent carbon. In this case, a proton could be removed from the cyclopentyl ring, leading to a double bond between the benzene ring and the cyclopentyl group, or from the methyl group of a rearranged carbocation (see section 3.1.2.3). The application of Zaitsev's rule would favor the formation of the most stable alkene. The stability of the resulting alkene is influenced by the degree of substitution of the double bond. chemistrysteps.com Reactions that proceed via E1 or E2 mechanisms generally follow this rule, unless a sterically hindered base is used, which would favor the Hofmann product (the less substituted alkene). msu.eduulethbridge.ca

Rearrangement Phenomena in Carbocation Intermediates

Carbocation rearrangements are a common phenomenon in reactions involving carbocation intermediates, such as the acid-catalyzed dehydration of alcohols. libretexts.orglibretexts.org These rearrangements occur to form a more stable carbocation. Primary carbocations are highly unstable and prone to rearrangement. youtube.com

In the case of this compound, the formation of a primary benzylic carbocation upon protonation and loss of water would be immediately followed by a rearrangement to a more stable carbocation. youtube.com A 1,2-hydride shift from the adjacent benzylic carbon is not possible as there are no hydrogens on the quaternary carbon of the aromatic ring. However, a rearrangement involving the cyclopentyl group or the aromatic ring could occur.

A more plausible scenario involves a concerted process where the departure of the water molecule is assisted by a 1,2-hydride or alkyl shift to avoid the formation of a discrete primary carbocation. youtube.com A 1,2-hydride shift from the cyclopentyl ring to the benzylic carbon would result in a more stable tertiary carbocation on the cyclopentyl ring. Subsequent elimination would then lead to different alkene isomers. It is also conceivable that a ring-expansion rearrangement (Wagner-Meerwein rearrangement) could occur, where the cyclopentyl ring expands to a more stable cyclohexyl ring.

Given the stability of benzylic carbocations, it is highly probable that any reaction proceeding through a cationic intermediate will involve rearrangements to maximize stability before subsequent elimination or substitution occurs. youtube.comstackexchange.com

Oxidation Reactions

The oxidation of the primary alcohol group in this compound is a key transformation, yielding either an aldehyde or a carboxylic acid depending on the reagents and reaction conditions.

The selective oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. nih.gov This is a crucial transformation in organic synthesis. nih.gov

Several reagents are effective for the selective oxidation of primary benzylic alcohols to aldehydes:

Pyridinium Chlorochromate (PCC): PCC is a well-known reagent for oxidizing primary alcohols to aldehydes without significant over-oxidation. libretexts.orglibretexts.org It is typically used in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). thieme-connect.de The reaction is generally efficient for benzylic alcohols. researchgate.net

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. researchgate.netharvard.edu The Swern oxidation is known for its mild conditions and high yields, even with sterically hindered alcohols. researchgate.netresearchgate.net

Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are mild and selective oxidants for converting primary alcohols to aldehydes. nih.govlibretexts.org They are often preferred due to their operational simplicity and lack of toxic heavy metal byproducts. cdnsciencepub.com Catalytic systems using hypervalent iodine compounds have also been developed. cdnsciencepub.combeilstein-journals.org

The choice of reagent would depend on the desired scale, functional group tolerance, and reaction conditions. For this compound, the bulky cyclopentyl group might influence the reaction rate, but all the mentioned methods are generally applicable to substituted benzylic alcohols. nih.govnih.gov

Stronger oxidizing agents will convert the primary alcohol of this compound directly to the corresponding carboxylic acid, 2-cyclopentylbenzoic acid. wikipedia.orgyoutube.com The oxidation can also proceed in a two-step manner, where the initially formed aldehyde is further oxidized. wikipedia.org

Common reagents for this transformation include:

Potassium Permanganate (B83412) (KMnO4): KMnO4 is a powerful oxidizing agent that effectively converts primary benzylic alcohols to carboxylic acids, typically in an alkaline aqueous solution. wikipedia.orgaskfilo.com

Jones Reagent (CrO3 in aqueous H2SO4): This reagent is also a strong oxidant for converting primary alcohols to carboxylic acids. libretexts.orgwikipedia.org

Ruthenium-based catalysts: In the presence of a co-oxidant, ruthenium catalysts can efficiently oxidize primary alcohols to carboxylic acids. organic-chemistry.org

TEMPO-catalyzed systems: In combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) and subsequently sodium chlorite (B76162) (NaClO2), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be used to oxidize primary alcohols to carboxylic acids under mild conditions. nih.gov

These methods are generally high-yielding for the oxidation of benzylic alcohols. organic-chemistry.orgnih.gov

The compound , this compound, is a primary alcohol. Therefore, it cannot be directly oxidized to a ketone. Oxidation of a primary alcohol yields an aldehyde and then a carboxylic acid. youtube.com

However, if the starting material were an isomeric secondary alcohol, such as (2-cyclopentylphenyl)(phenyl)methanol, its oxidation would yield a ketone, (2-cyclopentylphenyl)(phenyl)methanone. The reagents used for the oxidation of secondary alcohols to ketones are often the same as those used for primary alcohols, including chromium-based reagents, Swern oxidation, and hypervalent iodine reagents. organic-chemistry.orgmdpi.comresearchgate.net Many oxidizing systems show good to excellent yields for the conversion of secondary benzylic alcohols to the corresponding ketones. researchgate.netnih.govrsc.org

Resistance of Tertiary Alcohol Functionalities to Oxidation

Tertiary alcohols are generally resistant to oxidation under standard conditions. This resistance stems from the absence of a hydrogen atom on the alpha-carbon, the carbon atom bonded to the hydroxyl group. Typical oxidation reactions of primary and secondary alcohols involve the removal of this hydrogen atom along with the hydrogen from the hydroxyl group to form a carbonyl group (C=O). In tertiary alcohols, such as this compound, the alpha-carbon is bonded to three other carbon atoms, and therefore, this pathway to oxidation is not available. ulethbridge.ca

However, the benzylic nature of this compound introduces alternative reaction pathways. While direct oxidation to a ketone is not feasible, tertiary benzylic alcohols can undergo other transformations under specific oxidative conditions. For instance, some tertiary benzylic alcohols have been shown to react with oxoammonium salts to undergo a tandem elimination and allylic oxidation, resulting in the formation of an allylic ether. rsc.orgrsc.org This reactivity highlights that while resistant to simple oxidation, the benzylic position can still be a site of chemical transformation.

It is also important to note that certain advanced oxidation methods have been developed for the selective oxidation of benzylic C-H bonds, including those in tertiary systems, to yield the corresponding alcohols. nih.govacs.org These methods often employ specific catalysts and oxidants to overcome the inherent resistance of tertiary alcohols to oxidation. acs.org

Alkoxide Formation and Subsequent Reactions

Generation of Alkoxide Ions with Active Metals or Hydrides

The hydroxyl group of an alcohol can be deprotonated to form a negatively charged alkoxide ion. This transformation is typically achieved by reacting the alcohol with a strong base, such as an active metal or a metal hydride. For this compound, the corresponding alkoxide, 2-cyclopentylbenzyl alkoxide, can be generated by treatment with reagents like sodium metal (Na) or potassium metal (K), or with metal hydrides such as sodium hydride (NaH) or potassium hydride (KH).

In the reaction with an active metal, the metal is oxidized, and the alcohol's proton is reduced to hydrogen gas, which bubbles out of the solution. The general reaction is as follows:

2 R-OH + 2 M → 2 R-O⁻M⁺ + H₂ (where M = Na, K, etc.)

When a metal hydride is used, the hydride ion (H⁻) acts as a strong base, abstracting the acidic proton from the hydroxyl group to form hydrogen gas and the metal alkoxide:

R-OH + M-H → R-O⁻M⁺ + H₂ (where M-H = NaH, KH, etc.)

The resulting alkoxide is a potent nucleophile and a strong base, making it a versatile intermediate in organic synthesis. The formation of the alkoxide from benzyl alcohol proceeds via the scission of the O-H bond, leading to a benzyl alkoxide intermediate. nih.gov

Alkoxides as Nucleophiles and Bases

The 2-cyclopentylbenzyl alkoxide, once formed, exhibits dual reactivity as both a strong base and a nucleophile. However, the steric bulk introduced by the cyclopentyl group adjacent to the benzylic center significantly influences its chemical behavior. Due to this steric hindrance, the alkoxide is a strong, non-nucleophilic base.

Its basic character is pronounced, and it can readily deprotonate a wide range of acidic protons. Its utility as a nucleophile, however, is diminished. The bulky cyclopentyl group impedes the approach of the oxygen anion to an electrophilic center, making nucleophilic attack less favorable compared to its action as a base. This characteristic is crucial when considering its application in substitution reactions, where elimination reactions may become a competing and often dominant pathway.

Williamson Ether Synthesis Applications

The Williamson ether synthesis is a widely used method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. byjus.comwikipedia.org The alkoxide of this compound can, in principle, be used in this synthesis to form ethers.

However, the success of the Williamson ether synthesis is highly dependent on the nature of the reactants. masterorganicchemistry.com The reaction works best with primary alkyl halides as the electrophile. byjus.com Given that the 2-cyclopentylbenzyl alkoxide is a sterically hindered tertiary alkoxide, its use as a nucleophile is limited. wikipedia.org When reacted with primary alkyl halides, the formation of the corresponding ether is possible.

The reaction proceeds via a backside attack of the alkoxide on the carbon atom bearing the halogen. The general scheme for the synthesis of an ether using 2-cyclopentylbenzyl alkoxide would be:

(2-Cyclopentyl-C₆H₄-CH₂O⁻)Na⁺ + R-X → 2-Cyclopentyl-C₆H₄-CH₂-O-R + NaX (where R is a primary alkyl group and X is a halide)

It is important to avoid using secondary or tertiary alkyl halides as the electrophile, as the strong basicity and steric hindrance of the 2-cyclopentylbenzyl alkoxide would strongly favor an E2 elimination pathway, leading to the formation of an alkene instead of the desired ether. byjus.com

Reactions Involving the Aromatic Ring and Cyclopentyl Moiety

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents already present on the ring: the cyclopentyl group and the hydroxymethyl group (-CH₂OH). wikipedia.org

Substituents on an aromatic ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgmasterorganicchemistry.com

Cyclopentyl Group: Alkyl groups, such as the cyclopentyl group, are generally considered to be activating groups and ortho-, para-directors. libretexts.org They donate electron density to the aromatic ring through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. This stabilization is most effective when the electrophile attacks at the ortho and para positions.

The combined influence of these two ortho-, para-directing groups on this compound would reinforce the directing effect towards the positions ortho and para to each substituent. The substitution pattern will be a result of the interplay between the electronic effects and steric hindrance from the bulky cyclopentyl group.

The following table summarizes the directing effects of the substituents on this compound:

| Substituent | Type | Directing Effect |

| Cyclopentyl | Activating | Ortho, Para |

| Hydroxymethyl (-CH₂OH) | Weakly Deactivating | Ortho, Para |

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be directed primarily to the positions ortho and para to the cyclopentyl group and the hydroxymethyl group, with the precise ratio of products also being influenced by steric factors.

Functionalization of the Cyclopentyl Ring

The functionalization of the cyclopentyl ring in this compound and its derivatives presents a synthetic challenge due to the typically unreactive nature of C(sp³)–H bonds. However, modern synthetic methodologies, particularly those involving transition metal-catalyzed C–H activation, offer pathways to introduce new functional groups onto the cyclopentyl moiety. These strategies often rely on the use of directing groups to achieve regioselectivity.

Recent research has demonstrated the feasibility of functionalizing cyclopentyl groups attached to aromatic rings through palladium-catalyzed C(sp³)–H arylation. nih.gov While not specifically demonstrated on this compound itself, analogous systems utilizing a removable directing group on the aromatic ring have shown successful arylation at the γ-position of the cyclopentyl ring. nih.gov This approach typically involves the formation of a palladacycle intermediate, which then facilitates the C–H activation and subsequent coupling with an aryl halide. The use of specific ligands, such as 2-pyridone derivatives, has been shown to be crucial for achieving high yields and selectivity in such transformations. nih.gov

The table below summarizes representative C-H functionalization reactions applicable to cyclopentyl-substituted aromatic compounds.

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Reference |

| Pd-catalyzed γ-C(sp³)–H Arylation | Pd(OAc)₂, 2-pyridone ligand, Aryl-I | γ-position of cyclopentyl ring | nih.gov |

| Transient DG-directed γ-C(sp³)–H Arylation | Pd(OAc)₂, α-amino acid, Aryl-I | γ-position of cyclopentyl ring | nih.gov |

Radical Chemistry and Photoreactions

The benzylic alcohol functionality in this compound is a key site for initiating radical and photochemical reactions. Activation of the hydroxyl group allows for its transformation into a good leaving group, facilitating homolytic cleavage and the generation of a stabilized benzylic radical. This radical intermediate can then participate in a variety of bond-forming reactions.

Photoinduced Cleavage and Cross-Coupling Reactions of Activated Alcohol Derivatives

The hydroxyl group of this compound can be converted into a more reactive functional group, such as an ester (e.g., oxalate (B1200264) or benzoate) or a sulfonate, to enable photoinduced cleavage. nih.govnih.gov Upon photoirradiation, often in the presence of a photosensitizer, these activated derivatives can undergo homolytic cleavage of the C–O bond to generate the 2-cyclopentylbenzyl radical. nih.gov

This radical can then be intercepted in cross-coupling reactions. For instance, metallaphotoredox catalysis, combining a photocatalyst with a nickel or copper catalyst, has emerged as a powerful tool for the cross-coupling of alcohol derivatives with aryl halides. nih.govchemrxiv.orgchemrxiv.org In a typical cycle, the photocatalyst absorbs light and initiates the formation of the alkyl radical from the activated alcohol. Simultaneously, the nickel or copper catalyst undergoes oxidative addition with the aryl halide. The alkyl radical is then trapped by the metal complex, and subsequent reductive elimination forms the new C–C bond. nih.govchemrxiv.org This strategy allows for the deoxygenative arylation of the benzylic position.

A unified photocatalytic strategy employing synergistic nickel and iron ligand-to-metal charge transfer (LMCT) catalysis has been developed for the cross-coupling of a broad range of alcohols with aryl halides. chemrxiv.orgchemrxiv.org This approach could be applied to derivatives of this compound for its coupling with various aromatic and heteroaromatic partners.

The table below outlines examples of photoinduced cross-coupling reactions involving benzylic alcohol derivatives.

| Activated Alcohol Derivative | Coupling Partner | Catalytic System | Product Type | Reference |

| Alkyl Oxalate | Aryl Bromide | Ir-photocatalyst/Ni-catalyst | Arylated Product | nih.gov |

| Benzoate Ester | Aryl Halide | Phenothiazine photocatalyst | Arylated Product | nih.gov |

| Alcohol | Aryl Halide | Ni and Fe LMCT photocatalysis | Arylated Product | chemrxiv.orgchemrxiv.org |

Formation and Reactivity of Carbon Radical Intermediates

The 2-cyclopentylbenzyl radical is a key intermediate in the radical chemistry of this compound. nih.gov This radical is stabilized by the adjacent phenyl ring through resonance delocalization of the unpaired electron. nih.gov The generation of this radical can be achieved through various methods, including the aforementioned photoinduced cleavage of activated alcohol derivatives, or through hydrogen atom abstraction from the benzylic position by a highly reactive radical species. rsc.org

Once formed, the 2-cyclopentylbenzyl radical can undergo a variety of reactions. It can be trapped by radical acceptors, such as electron-deficient olefins, in intermolecular addition reactions to form new C–C bonds. nih.gov For example, in a Minisci-type reaction, this radical could potentially add to protonated heteroaromatic compounds. nih.gov

Furthermore, the 2-cyclopentylbenzyl radical can participate in radical cascade reactions. nih.gov For instance, it could be generated under conditions that allow for a subsequent intramolecular cyclization onto a suitably positioned functional group within the molecule, leading to the formation of polycyclic structures. The stability of the benzylic radical plays a crucial role in allowing for these sequential reactions to occur before termination. nih.gov The reactivity of the 2-cyclopentylbenzyl radical is influenced by both the electronic effects of the aromatic ring and the steric bulk of the cyclopentyl group.

Tandem and Cascade Reactions for Complex Molecule Synthesis

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules. nih.govnih.gov this compound and its derivatives are well-suited starting materials for such transformations, primarily by leveraging the reactivity of the benzylic alcohol and the aromatic ring.

One common approach involves the oxidation of the benzylic alcohol to the corresponding aldehyde. nih.govrsc.orgtudelft.nl This in situ generated aldehyde can then participate in a variety of subsequent reactions. For example, a tandem process could involve the aerobic oxidation of this compound to 2-cyclopentylbenzaldehyde, followed by a Henry (nitroaldol) reaction with a nitroalkane to form a β-nitroalcohol, which can be further dehydrated to a nitroalkene. nih.gov

Another powerful cascade strategy is the Prins carbocyclization. nih.gov An alkynyl alcohol derivative of this compound could undergo a Brønsted acid-catalyzed cascade reaction. This would involve the condensation of the alcohol with an aldehyde to form an oxocarbenium ion, which then undergoes an intramolecular coupling with the alkyne and the aromatic ring to construct fused heterocyclic ring systems in a single step. nih.gov

The synthesis of functionalized lactones can also be achieved through tandem reactions. For instance, the cross-coupling of an allylic alcohol with a diol derived from the functionalization of this compound could proceed via a ruthenium-catalyzed tandem process involving O–H bond activation and radical intermediates, liberating molecular hydrogen as the only byproduct. rsc.org

These examples highlight the potential of this compound as a versatile precursor in tandem and cascade reactions for the rapid assembly of complex molecular scaffolds.

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reactive Intermediates

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and quickly convert into a more stable molecule. uomustansiriyah.edu.iq Their detection and characterization are fundamental to understanding the reaction mechanism. Key intermediates potentially involved in the reactions of 2-Cyclopentylbenzyl alcohol include carbocations, radicals, and phosphonium (B103445) species.

Carbocations: In the presence of an acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Its departure generates the (2-Cyclopentylbenzyl) carbocation. This intermediate is a secondary carbocation, but it gains significant stability from the adjacent phenyl ring, which delocalizes the positive charge through resonance. Carbocations are planar, sp² hybridized species. slideshare.net The formation of such intermediates is common in SN1 reactions, E1 eliminations, and certain rearrangements. The stability of this specific carbocation would be a key factor in the rates of such reactions. uomustansiriyah.edu.iq

Radicals: Reactions initiated by radical initiators or light can lead to the homolytic cleavage of a C-H bond. The benzylic position of this compound is particularly susceptible to hydrogen atom abstraction, forming a (2-Cyclopentylbenzyl) radical. Similar to the carbocation, this radical intermediate is stabilized by resonance with the aromatic ring. Free radicals are central to various reactions, including certain oxidations, polymerizations, and halogenations. The selectivity in radical reactions is often dictated by the stability of the radical intermediate formed, with tertiary and benzylic radicals being among the most stable.

Phosphonium Species: In reactions that activate the alcohol group, such as the Mitsunobu or Appel reactions, the oxygen atom of this compound acts as a nucleophile. It attacks an electrophilic phosphorus reagent (e.g., triphenylphosphine (B44618) in the presence of an azodicarboxylate or a halogen source like CBr₄). This leads to the formation of an alkoxyphosphonium salt, a key reactive intermediate. This phosphonium species effectively converts the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution, often with inversion of stereochemistry.

Table 1: Potential Reactive Intermediates in Reactions of this compound

| Intermediate Type | Structure Precursor | Generating Reaction Type | Key Stability Factor |

| Carbocation | (2-Cyclopentylbenzyl)⁺ | SN1, E1 | Resonance with phenyl ring |

| Radical | (2-Cyclopentylbenzyl)• | Radical Halogenation | Resonance with phenyl ring |

| Phosphonium Salt | [RO-P(Ph)₃]⁺ | Mitsunobu, Appel | Formation of a stable P=O bond in byproducts |

This table presents plausible intermediates based on the known reactivity of benzyl (B1604629) alcohols.

Kinetic Studies and Determination of Rate-Determining Steps

For instance, consider the acid-catalyzed dehydration of this compound. A plausible mechanism involves:

Fast, reversible protonation of the hydroxyl group by the acid catalyst.

Slow, unimolecular loss of a water molecule to form the (2-Cyclopentylbenzyl) carbocation intermediate. This is the rate-determining step.

Fast removal of a proton from an adjacent carbon to form an alkene product.

The rate law for this reaction would be derived from the slowest step and would likely be: Rate = k[this compound][H⁺]

This rate law indicates that the reaction is first order with respect to the alcohol and first order with respect to the acid catalyst. savemyexams.com Experimental determination of this rate law would support the proposed mechanism where the formation of the carbocation is the RDS. libretexts.org An energy profile diagram for such a reaction would show the transition state for the second step as the highest point on the reaction coordinate.

Stereochemical Analysis of Reaction Pathways

The benzylic carbon in this compound is a stereocenter, meaning the molecule is chiral. Analyzing the stereochemical outcome of its reactions is a powerful tool for elucidating mechanisms.

SN1 Pathway: If the alcohol undergoes a substitution reaction via an SN1 mechanism, it proceeds through the planar (2-Cyclopentylbenzyl) carbocation intermediate. A nucleophile can attack this flat intermediate from either face with roughly equal probability. This would result in a racemic or near-racemic mixture of products, meaning any initial optical activity is lost.

SN2 Pathway: For an SN2 reaction to occur, the alcohol would first need to be converted into a better leaving group (e.g., a tosylate or a phosphonium salt). The subsequent attack by a nucleophile occurs in a single, concerted step from the side opposite the leaving group. This process forces an inversion of the stereochemical configuration at the chiral center.

Therefore, by starting with an enantiomerically pure sample of this compound and analyzing the stereochemistry of the resulting product, one can distinguish between these fundamental pathways. For example, asymmetric reactions involving chiral N-phosphonyl imines have been shown to proceed with high diastereoselectivity, where the stereochemistry is controlled by the chiral auxiliary and the reaction mechanism. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides a powerful lens for examining molecular structures, properties, and reaction dynamics at an atomic level, offering insights that can be difficult to obtain experimentally. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to calculate molecular geometries, reaction energies, and the structures of high-energy transition states. mdpi.comaun.edu.eg

For this compound, DFT calculations can:

Determine the most stable 3D structure , including the preferred conformation of the flexible cyclopentyl ring.

Calculate reaction and activation energies , which helps to predict the feasibility and rate of a proposed reaction pathway. researchgate.net

Map the electronic properties of the molecule. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict where a molecule will act as a nucleophile or electrophile. nih.govresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value/Insight | Significance |

| HOMO-LUMO Gap | ~5-6 eV | Predicts kinetic stability and electronic transitions. researchgate.net |

| Dipole Moment | ~1.5-2.0 D | Indicates overall polarity of the molecule. |

| Partial Charge on O | -0.6 e | Highlights the nucleophilicity of the oxygen atom. |

| Partial Charge on benzylic C | +0.2 e | Highlights the electrophilicity of the benzylic carbon. |

These values are illustrative, based on typical results for similar organic molecules from DFT calculations.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular dynamics and interactions. mdpi.comifmo.ru This technique is invaluable for studying the conformational flexibility and intermolecular interactions of molecules like this compound. nih.gov

Applications of MD simulations for this molecule include:

Conformational Analysis: The cyclopentyl ring can adopt several non-planar conformations (e.g., envelope, twist). MD simulations can explore the energy landscape of these conformers and the rotational freedom around the bond connecting the cyclopentyl and benzyl groups, revealing the most populated shapes of the molecule in solution. nih.gov

Intermolecular Interactions: By simulating this compound in a solvent like water, one can study the specific hydrogen bonding patterns between the alcohol's hydroxyl group and surrounding solvent molecules. This provides insight into solvation effects.

Binding Studies: MD simulations can model the binding of this compound to a host molecule or an enzyme's active site, elucidating the key intermolecular forces (e.g., hydrophobic interactions, hydrogen bonds) that stabilize the complex. researchgate.net

The synergy between quantum chemistry and molecular dynamics allows for robust predictions of chemical behavior.

Reactivity Prediction: DFT calculations can quantify the stability of potential intermediates. For example, by comparing the energies of the benzylic carbocation versus a carbocation formed elsewhere, one can confirm the preference for reactions at the benzylic site. Electronic descriptors from DFT can be used in quantitative models to predict reaction rates. nih.gov

Selectivity Prediction: In reactions where multiple products are possible, DFT can be used to calculate the activation energies for each competing pathway. The pathway with the lowest activation energy barrier is predicted to be the major one, thus predicting the reaction's selectivity. pkusz.edu.cn For example, in the case of electrophilic aromatic substitution on the benzyl ring, the directing effects of the cyclopentyl and alcohol-bearing alkyl groups could be computationally evaluated to predict the regioselectivity (ortho, meta, para) of the reaction. Such predictive models are becoming increasingly crucial for designing efficient and selective synthetic routes. rsc.org

Structure-Reactivity Relationships Derived from Computational Models

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate relationships between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, computational models are employed to understand how the bulky cyclopentyl group at the ortho position influences the molecule's conformational preferences, electronic properties, and, consequently, its reactivity in various chemical transformations. These models allow for the examination of transition states and the calculation of energy barriers for hypothetical reactions, providing insights that are often difficult to obtain through experimental means alone.

The primary structural feature of this compound that dictates its reactivity is the steric hindrance imposed by the cyclopentyl group adjacent to the hydroxymethyl moiety. This steric bulk influences the rotational freedom around the bond connecting the benzyl group to the cyclopentyl ring and the bond between the phenyl ring and the benzylic carbon. Computational studies on ortho-substituted benzyl alcohols have shown that such substituents can drastically modify the conformational preferences of the molecule. For unsubstituted benzyl alcohol, the preferred conformation is one where the C-O bond of the hydroxymethyl group is perpendicular to the plane of the benzene (B151609) ring. However, for this compound, significant steric interactions between the cyclopentyl group and the hydroxymethyl group are predicted, leading to distinct, energetically favorable conformations.

These conformational arrangements have a direct impact on the accessibility of the hydroxyl group and the benzylic protons, which are the primary sites of reaction in many transformations, such as oxidations and etherifications. Computational models can quantify the energetic differences between various rotational isomers (rotamers) and predict the most stable ground-state geometries.

The electronic properties of this compound are also modulated by the presence of the cyclopentyl group. While alkyl groups are generally considered to be weakly electron-donating through an inductive effect, computational models can provide a more nuanced picture by calculating atomic charges and mapping the electrostatic potential. The Mulliken charge distribution, for instance, can reveal the extent of electron density on the benzylic carbon and the oxygen of the hydroxyl group, which in turn affects their nucleophilicity and electrophilicity.

To illustrate the structure-reactivity relationships, we can consider a computational analysis of different conformers of this compound. The relative energies of these conformers, along with key geometric and electronic parameters, can be calculated. These parameters provide a quantitative basis for understanding how the molecule's structure influences its reactivity. For instance, a conformer where the hydroxyl group is sterically shielded by the cyclopentyl ring would be expected to exhibit lower reactivity in reactions requiring attack at the oxygen atom. Conversely, a conformation that exposes the hydroxyl group might be more reactive but energetically less favorable.

Below is a data table generated from hypothetical DFT calculations, illustrating the properties of two distinct, stable conformers of this compound. These conformers differ primarily in the dihedral angle between the cyclopentyl group and the hydroxymethyl group.

Interactive Data Table: Conformational Analysis of this compound

| Parameter | Conformer A (Sterically Hindered) | Conformer B (Sterically Accessible) |

| Relative Energy (kcal/mol) | 0.00 | +1.85 |

| Dihedral Angle (C_ortho-C_ipso-C_alpha-O) (°) | 15.2 | 88.7 |

| Bond Length (C_alpha-O) (Å) | 1.432 | 1.428 |

| Bond Angle (C_ipso-C_alpha-O) (°) | 112.5 | 109.8 |

| Mulliken Charge on O | -0.685 | -0.692 |

| Mulliken Charge on C_alpha | +0.154 | +0.161 |

| Calculated Rotational Barrier (kcal/mol) | 4.5 | 2.1 |

The data in the table highlights key differences between the two conformers. Conformer A, the lower energy state, exhibits a smaller dihedral angle, indicating a more compact structure where the hydroxymethyl group is in closer proximity to the cyclopentyl ring. This conformation is likely stabilized by weak intramolecular interactions but at the cost of some steric strain, as reflected in the slightly elongated C_alpha-O bond and wider C_ipso-C_alpha-O bond angle. The higher Mulliken charge on the oxygen atom in Conformer B suggests it is more electron-rich and potentially more nucleophilic, while the lower rotational barrier indicates greater flexibility.

These computational insights have direct implications for predicting the reactivity of this compound. For example, a reaction proceeding via a transition state that resembles Conformer B would likely have a higher activation energy due to the less stable ground state of this conformer. Conversely, reactions that can proceed through the more stable Conformer A might be kinetically favored, provided the steric hindrance does not completely block the reactive site. Such structure-reactivity relationships derived from computational models are invaluable for designing synthetic routes and understanding reaction mechanisms involving sterically demanding molecules like this compound.

Derivatives and Functional Materials Applications of 2 Cyclopentylbenzyl Alcohol

Synthesis of Advanced Organic Intermediates

The chemical reactivity of the hydroxyl and benzyl (B1604629) groups in 2-Cyclopentylbenzyl alcohol makes it a valuable precursor for a range of specialized organic building blocks.

Benzyl alcohol and its derivatives are fundamental starting materials in organic synthesis. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The hydroxyl group can be easily converted into other functional groups, and the benzylic position is reactive towards various transformations. This compound can serve as a precursor to a variety of more complex molecules. For instance, the alcohol can be oxidized to form 2-cyclopentylbenzaldehyde or 2-cyclopentylbenzoic acid, which are themselves useful intermediates. The hydroxyl group can also be substituted to introduce other functionalities, or the aromatic ring can undergo further substitution, with the cyclopentyl group potentially directing the position of incoming substituents.

A general application of benzyl alcohols is in the synthesis of esters, which have wide applications in various industries. The reaction of this compound with a carboxylic acid would yield the corresponding cyclopentylbenzyl ester.

Table 1: Potential Transformations of this compound as a Building Block

| Starting Material | Reagent/Reaction Type | Product Class | Potential Application of Product |

| This compound | Oxidation | 2-Cyclopentylbenzaldehyde | Intermediate for synthesis of pharmaceuticals and specialty chemicals. |

| This compound | Stronger Oxidation | 2-Cyclopentylbenzoic acid | Precursor for esters and amides. |

| This compound | Esterification | 2-Cyclopentylbenzyl esters | Fragrances, plasticizers, or other specialty applications. |

| This compound | Halogenation (e.g., with SOCl₂) | 2-Cyclopentylbenzyl chloride | Reactive intermediate for further nucleophilic substitution reactions. |

The synthesis of agrochemicals such as pesticides, herbicides, and fungicides often involves complex organic molecules designed to interact with specific biological targets. orgsyn.org Benzyl alcohol derivatives are known to be used in the synthesis of such compounds. ontosight.ai The introduction of a cyclopentyl group on the benzyl ring, as in this compound, can enhance the lipophilicity of the resulting derivatives, a property that can be crucial for their bioavailability and efficacy as agrochemicals.

Derivatives of structurally similar compounds, such as alpha-cyclopropyl-2,4-dimethylbenzyl alcohol, have been investigated for their potential biological activities, which could include applications in agrochemicals. nih.gov While direct evidence for the use of this compound in commercially available agrochemicals is not prominent in the literature, its structural motifs suggest it could be a valuable intermediate for the development of new active ingredients.

Heterocyclic and polycyclic aromatic compounds are core structures in a vast number of pharmaceuticals, natural products, and functional materials. uou.ac.inlibretexts.orgwikipedia.orgslideshare.netnih.govgla.ac.uk The synthesis of these complex ring systems often relies on the use of functionalized aromatic precursors. Alcohols, including benzyl alcohols, can be key starting materials in cyclization reactions to form these rings. nih.govgoogleapis.comlibretexts.org

For instance, this compound could be used in reactions such as the Friedel-Crafts alkylation, where the alcohol is first converted to a more reactive electrophile, which then undergoes an intramolecular reaction to form a new ring fused to the existing benzene (B151609) ring, creating a polycyclic system. Similarly, derivatives of this compound could be designed to contain other reactive groups that can participate in ring-forming reactions to produce novel heterocyclic structures. The cyclopentyl group would remain as a key substituent, influencing the physical and biological properties of the final compound. General methods for synthesizing N-containing polycyclic compounds have been developed using radical annulation cyclization, a strategy where alcohols can be precursors to the necessary radical species. nih.gov

Unnatural amino acids (UAAs) are crucial components in modern drug discovery and materials science, where they are incorporated into peptides and other molecules to enhance their properties. nih.govenamine.netnih.govmasterorganicchemistry.com The synthesis of UAAs often involves the alkylation of amino acid scaffolds. Benzyl alcohol derivatives have been shown to be effective reagents in such reactions. libretexts.org For example, a catalytic asymmetric Tsuji–Trost benzylation reaction can be used to introduce a benzyl group into an N-unprotected amino acid ester, and this method is suitable for a range of mono- and polycyclic benzyl alcohols. libretexts.org

Given its structure, this compound could serve as the source for the "2-cyclopentylbenzyl" group in the synthesis of novel unnatural amino acids. The resulting UAA would have a unique side chain that could impart specific conformational constraints or hydrophobic interactions within a peptide sequence.

In peptide synthesis, the side chains of amino acids often need to be protected. google.com The hydroxyl group of a serine or threonine residue, for instance, is an alcohol that requires a protecting group during the coupling reactions. While not a direct application of this compound as a reactant, the principles of alcohol protection in peptide chemistry are relevant to its potential derivatization.

Table 2: Potential Role of this compound in Unnatural Amino Acid Synthesis

| Reaction Type | Amino Acid Scaffold | Potential Reagent Derived from this compound | Resulting Unnatural Amino Acid Structure |

| Asymmetric Alkylation | Glycine enolate equivalent | 2-Cyclopentylbenzyl bromide | 2-Amino-3-(2-cyclopentylphenyl)propanoic acid |

| Tsuji-Trost Benzylation | N-unprotected amino acid ester | This compound derivative | α-(2-Cyclopentylbenzyl) amino acid |

Polymeric and Material Science Applications

The properties of this compound also make it a candidate for applications in the field of polymer chemistry and materials science.

Alcohols are a fundamental class of monomers in polymer synthesis, particularly in the production of polyesters and polycarbonates. pciplindia.commsu.edumdpi.com While this compound is a monofunctional alcohol and thus would act as a chain terminator rather than a chain extender in a typical condensation polymerization, it can be used to control the molecular weight of polymers or to introduce specific end-groups. These end-groups can impart desired properties to the polymer, such as improved solubility or compatibility with other materials.